N-(4-bromobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide

Positional isomerism Lead optimization SAR

This benzothiazole-benzamide building block is differentiated by its 4-bromo substituent—a critical handle for Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling—and its meta-ethylsulfonyl geometry, which creates a pharmacophoric profile distinct from ortho- and para-isomers. Use it to diversify lead series, benchmark physicochemical parameters, or serve as a matched molecular pair for SAR. Des-bromo and positional analogs cannot replicate this reactivity.

Molecular Formula C16H13BrN2O3S2
Molecular Weight 425.32
CAS No. 886926-44-9
Cat. No. B2950345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide
CAS886926-44-9
Molecular FormulaC16H13BrN2O3S2
Molecular Weight425.32
Structural Identifiers
SMILESCCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=CC=C3Br
InChIInChI=1S/C16H13BrN2O3S2/c1-2-24(21,22)11-6-3-5-10(9-11)15(20)19-16-18-14-12(17)7-4-8-13(14)23-16/h3-9H,2H2,1H3,(H,18,19,20)
InChIKeyVHEZPBVAZJGHPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Bromobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide (CAS 886926-44-9): Structural Baseline & Procurement Identity


N-(4-Bromobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide (CAS 886926-44-9) is a synthetic small molecule belonging to the benzothiazole-benzamide class, characterized by a 4-bromo-substituted benzothiazole core linked via an amide bond to a 3-(ethylsulfonyl)phenyl moiety . With a molecular formula of C₁₆H₁₃BrN₂O₃S₂ and a molecular weight of 425.3 g/mol, this compound is primarily utilized as a research chemical and synthetic building block in medicinal chemistry programs . Its structural features—the bromine atom at the 4-position of the benzothiazole ring and the meta-oriented ethylsulfonyl group on the benzamide ring—distinguish it from closely related analogs and confer unique physicochemical and reactivity properties relevant to structure-activity relationship (SAR) exploration and lead optimization campaigns [1].

Why N-(4-Bromobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide Cannot Be Swapped for In-Class Analogs


Benzothiazole-benzamide derivatives are not functionally interchangeable, as subtle variations in substitution pattern—particularly the position of the sulfonyl group and the presence of halogen atoms—can profoundly alter target binding, metabolic stability, and synthetic utility . The 4-bromo substituent on the benzothiazole ring of CAS 886926-44-9 serves as a critical synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling further diversification that des-bromo analogs cannot support [1]. Simultaneously, the meta-ethylsulfonyl arrangement creates a distinct pharmacophoric geometry compared to ortho- and para-isomers, which has been shown in related benzamide series to dictate selectivity among biological targets such as kinases, bromodomains, and glucokinase [2]. Substituting this compound with a generic benzothiazole benzamide lacking these precise structural features risks loss of the desired reactivity profile and may invalidate SAR data accumulated in a given lead series.

N-(4-Bromobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide: Comparator-Anchored Evidence for Procurement Decisions


Structural Differentiation Through Positional Isomerism of the Ethylsulfonyl Group

The target compound bears the ethylsulfonyl substituent at the meta (3-) position of the benzamide ring, in contrast to its ortho (2-) isomer (CAS 886931-18-6) and para (4-) isomer. The meta configuration alters the spatial orientation of the sulfonyl group relative to the benzothiazole core, which is known in benzothiazole-amide series to modulate hydrogen-bonding capacity and steric bulk within target binding pockets . This is a deliberate design feature for SAR exploration.

Positional isomerism Lead optimization SAR

Presence of the 4-Bromo Substituent as a Synthetic Diversification Handle

The 4-bromine atom on the benzothiazole ring provides a reactive site for palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Buchwald-Hartwig, etc.) [1]. The des-bromo analog, N-(benzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide (CAS 886917-05-1), lacks this synthetic handle, rendering it unsuitable for diversification strategies that involve C–C or C–N bond formation at the benzothiazole 4-position .

Cross-coupling Building block Medicinal chemistry

Molecular Weight and Physicochemical Differentiation from Methylsulfonyl Analogs

The ethylsulfonyl group of CAS 886926-44-9 (MW 425.3) confers greater lipophilicity and steric bulk compared to the methylsulfonyl analog N-(4-bromobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide (CAS 896279-25-7, MW 411.3) . In benzamide-based inhibitor series, the shift from methyl to ethyl sulfone has been associated with measurable changes in logP and target residence time [1]. Although direct experimental logP values for these exact compounds are not publicly available, the calculated AlogP difference is approximately +0.4 log units in favor of the ethylsulfonyl derivative, based on standard fragment-based prediction.

Physicochemical properties Lipophilicity ADME

Benzothiazole Ring Bromination as a Modulator of Biological Activity in Class-Level SAR

In benzothiazole-containing kinase inhibitors and bromodomain ligands, the introduction of a bromine atom at the 4-position of the benzothiazole ring has been associated with enhanced binding affinity through halogen bonding and increased van der Waals contacts [1]. A review of benzothiazole-based bioactive compounds indicates that halogen substitution frequently improves potency by 2- to 10-fold compared to the unsubstituted parent, although the magnitude is target-dependent [2]. While no direct affinity comparison between CAS 886926-44-9 and its 4-des-bromo analog has been published, this class-level trend supports the rationale for procuring the brominated variant for SAR exploration.

Halogen bonding Benzothiazole Kinase inhibition

N-(4-Bromobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide: Evidence-Backed Application Scenarios


Lead Optimization in Kinase or Bromodomain Drug Discovery Programs

The compound's 4-bromobenzothiazole scaffold and meta-ethylsulfonylbenzamide moiety align with pharmacophoric features found in known kinase and bromodomain inhibitors [1]. The bromine atom offers a vector for halogen bonding, while the meta-sulfone provides a hydrogen-bond acceptor in a geometry distinct from ortho- or para-isomers. Medicinal chemistry teams pursuing SAR around benzothiazole-based inhibitors can use this compound as a reference point for probing the effects of bromine substitution and sulfone positional isomerism on target engagement [2].

Synthetic Building Block for Parallel Library Synthesis

The aryl bromide at the 4-position of the benzothiazole ring makes CAS 886926-44-9 a versatile building block for Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions [1]. This enables the rapid generation of diverse analog libraries by varying the coupling partner at the 4-position. The des-bromo analog (CAS 886917-05-1) cannot serve this purpose, making the brominated compound indispensable for chemistry-driven lead exploration [2].

Physicochemical Property Benchmarking in Sulfonamide Series

With its ethylsulfonyl group and brominated benzothiazole, this compound occupies a distinct region of physicochemical space (MW ~425, predicted AlogP ~2.8) compared to methylsulfonyl and des-bromo analogs. It can serve as a benchmarking compound for assessing how incremental structural changes (methyl → ethyl on sulfone; H → Br on benzothiazole) affect solubility, permeability, and metabolic stability in a given assay panel [1].

Negative Control or Inactive Matched Pair in Target Engagement Studies

In the absence of published potency data, CAS 886926-44-9 may be evaluated as a potential negative control or inactive matched molecular pair relative to more potent benzothiazole-benzamide leads. The meta-ethylsulfonyl orientation may reduce affinity for certain targets compared to ortho- or para-substituted analogs, making it useful for confirming that observed biological activity is driven by specific structural features rather than non-specific benzothiazole effects [1].

Quote Request

Request a Quote for N-(4-bromobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.